molecular formula C24H20ClN3O5S B11292167 Methyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11292167
M. Wt: 498.0 g/mol
InChI Key: SCEZOQXTEFGPRU-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a combination of various functional groups, including an imidazolidinone ring, a thiophene ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting with the preparation of the imidazolidinone core. One common method involves the cyclization of aminoacetylenic ketones in the presence of a base catalyst . The thiophene ring is introduced through a cross-coupling reaction using propargylamines and acyl chlorides in the presence of a palladium catalyst . The final step involves the esterification of the benzoic acid derivative to form the methyl benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and cross-coupling steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The imidazolidinone ring may interact with enzymes or receptors, while the thiophene ring could play a role in modulating the compound’s biological activity . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 4-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate can be compared with other compounds that contain similar functional groups:

By comparing these compounds, the unique combination of functional groups in this compound can be highlighted, showcasing its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C24H20ClN3O5S

Molecular Weight

498.0 g/mol

IUPAC Name

methyl 4-[[2-[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H20ClN3O5S/c1-33-23(31)15-4-8-17(9-5-15)26-21(29)13-20-22(30)28(18-10-6-16(25)7-11-18)24(32)27(20)14-19-3-2-12-34-19/h2-12,20H,13-14H2,1H3,(H,26,29)

InChI Key

SCEZOQXTEFGPRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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